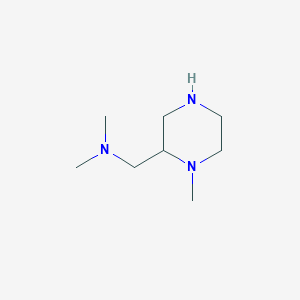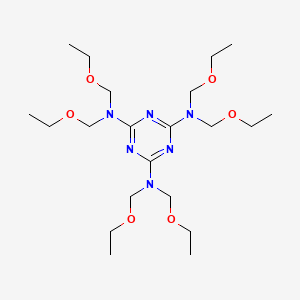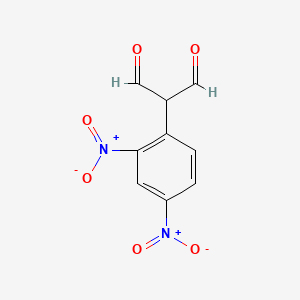![molecular formula C9H16N4O5 B13828613 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Aminocytidine is a nucleoside analog known for its high mutagenic activity. It has been extensively studied for its ability to induce mutations in various organisms, including bacteria and phages
Vorbereitungsmethoden
N4-Aminocytidine can be synthesized through the reaction of cytidine with hydrazine, which is greatly promoted by the addition of a less-than-stoichiometric amount of bisulfite . The product is isolated in good yield. This method is efficient and has been widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N4-Aminocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N4-aminocytidine derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Common reagents for substitution reactions include hydrazine and bisulfite.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine and bisulfite yields N4-Aminocytidine in good yield .
Wissenschaftliche Forschungsanwendungen
N4-Aminocytidine has several scientific research applications:
Chemistry: It is used as a powerful mutagen to induce transition mutations in microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: N4-Aminocytidine may be used in the development of new pharmaceuticals and biotechnological applications.
Wirkmechanismus
The mechanism of action of N4-Aminocytidine involves its incorporation into DNA as N4-aminodeoxycytidine . This incorporation leads to mutations by inducing AT-to-GC and GC-to-AT transitions . The compound is metabolized into N4-aminodeoxycytidine 5’-triphosphate, which is then incorporated into DNA, causing mutagenesis .
Vergleich Mit ähnlichen Verbindungen
N4-Aminocytidine is compared with other nucleoside analogs such as N4-amino-2’-deoxycytidine and N4-hydroxycytidine . It has a higher mutagenic potency than these compounds, making it a more powerful mutagen . The greater activity of the riboside compared to the deoxyriboside is attributed to the lack of deoxycytidine kinase in certain cells .
Similar compounds include:
- N4-amino-2’-deoxycytidine
- N4-hydroxycytidine
N4-Aminocytidine stands out due to its exceptionally high mutagenic activity and its ability to induce specific types of mutations .
Eigenschaften
Molekularformel |
C9H16N4O5 |
|---|---|
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C9H16N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4-8,12,14-16H,3,10H2,(H,11,17)/t4-,5?,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
OEVHIJQOVRAQOG-XVKVHKPRSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1NN)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)

![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)







